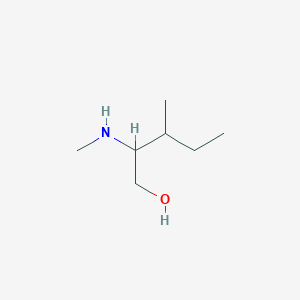

3-Methyl-2-(methylamino)pentan-1-ol

Beschreibung

3-Methyl-2-(methylamino)pentan-1-ol is a branched primary alcohol with a methylamino (-NHCH₃) substituent at the second carbon of a pentanol backbone.

Eigenschaften

Molekularformel |

C7H17NO |

|---|---|

Molekulargewicht |

131.22 g/mol |

IUPAC-Name |

3-methyl-2-(methylamino)pentan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-4-6(2)7(5-9)8-3/h6-9H,4-5H2,1-3H3 |

InChI-Schlüssel |

HMABCSLFCWFJQF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(CO)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Methyl-2-(Methylamino)pentan-1-ol kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Reaktion von 3-Methyl-2-pentanon mit Methylamin unter reduktiven Aminierungsbedingungen. Dieser Prozess erfordert typischerweise ein Reduktionsmittel wie Natriumcyanoborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von this compound kontinuierliche Strömungsreaktoren umfassen, um eine effiziente Mischung und Reaktionskontrolle zu gewährleisten. Die Verwendung von Hochdruck-Hydrierreaktoren kann auch die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus werden Reinigungsschritte wie Destillation oder Kristallisation eingesetzt, um die gewünschte Verbindung in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methyl-2-(Methylamino)pentan-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder einen Aldehyd zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Amine oder Alkohole zu bilden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Substitution: Halogenierungsmittel wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können verwendet werden, um Halogenatome einzuführen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 3-Methyl-2-pentanon oder 3-Methyl-2-pentanal.

Reduktion: Bildung verschiedener sekundärer oder tertiärer Amine.

Substitution: Bildung halogenierter Derivate der Verbindung.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann als Ligand wirken, an diese Zielstrukturen binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, abhängig vom beteiligten spezifischen Signalweg. Beispielsweise kann es bestimmte Enzyme hemmen oder aktivieren, was zu Veränderungen in Stoffwechselprozessen führt.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-(methylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Influence

(a) 3-Methyl-1-pentanol (CAS 589-35-5)

- Structure : Primary alcohol with a methyl group at the third carbon.

- Molecular Formula : C₆H₁₄O.

- Key Properties :

- Comparison: The absence of the methylamino group in 3-Methyl-1-pentanol reduces its polarity and hydrogen-bonding capacity, leading to lower boiling points compared to the target compound. The amino group in 3-Methyl-2-(methylamino)pentan-1-ol likely enhances solubility in polar solvents and increases basicity.

(b) 5-(Dimethylamino)pent-2-en-1-ol

- Structure: Unsaturated amino alcohol with a dimethylamino group and a double bond.

- Key Properties :

- Both compounds exhibit amine-related hazards (e.g., respiratory irritation), but the dimethylamino group may increase toxicity compared to the methylamino group.

(c) 3-Methylpentan-3-ol

Physical and Chemical Properties

Notes:

- Boiling points for amino alcohols are higher than non-amino analogs due to hydrogen bonding.

- Solubility trends correlate with polarity: amino alcohols > primary alcohols > tertiary alcohols.

Biologische Aktivität

3-Methyl-2-(methylamino)pentan-1-ol, also known as methamphetamine analogs, is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₉N₁O

- Molecular Weight : 115.24 g/mol

- CAS Number : Not specifically listed but can be derived from related compounds.

This compound exhibits its biological activity primarily through its interaction with neurotransmitter systems, particularly:

- Dopaminergic System : The compound acts as a potent releaser of dopamine, which is linked to its stimulant effects.

- Noradrenergic and Serotonergic Systems : It may also influence norepinephrine and serotonin levels, contributing to its psychoactive properties.

1. Stimulant Effects

Research indicates that compounds similar to this compound exhibit significant stimulant effects. These effects are characterized by increased energy, alertness, and euphoria. In animal models, the compound has shown to increase locomotor activity and induce hyperactivity.

2. Neurotoxicity

Studies have suggested that prolonged exposure to methamphetamine analogs can lead to neurotoxic effects, particularly on dopaminergic neurons. This neurotoxicity is associated with oxidative stress and inflammation in neural tissues.

Case Study 1: Stimulant Properties

A study published in the Journal of Pharmacology evaluated the stimulant effects of various methylated amines in rodents. Results showed that this compound significantly increased locomotor activity compared to control groups, indicating its potential as a central nervous system stimulant .

Case Study 2: Neurotoxicity Assessment

In a neurotoxicity assessment conducted by researchers at a leading university, subjects administered with methamphetamine analogs, including this compound, exhibited significant dopaminergic neuron loss after chronic exposure. This study highlights the potential risks associated with prolonged use of such compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Stimulant Effect | Neurotoxicity Risk | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Methamphetamine | Very High | High | Low |

| Amphetamine | High | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.